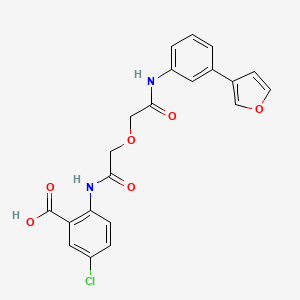
Tpl2-IN-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tpl2-IN-I is a tumour progression locus 2 (Tpl2) kinase inhibitor.
Scientific Research Applications
1. Role in Immune Responses and Inflammation
- Tpl2 (also known as Map3k8 and Cot) is crucial in innate immunity, connecting toll-like receptors (TLRs) to TNF production via ERK activation. Studies show Tpl2's critical involvement in cytokine production, such as IL-1β, from macrophages and dendritic cells, underlining its significance in host defense mechanisms and immune responses (Mielke et al., 2009).
2. Impact on Intestinal Homeostasis and Inflammatory Bowel Diseases
- Tpl2 has been identified as a dominant factor in maintaining intestinal homeostasis. Its role in subepithelial intestinal myofibroblasts is crucial for compensatory proliferative response of the epithelium, suggesting its potential relevance in conditions like Crohn's Disease (Roulis et al., 2014).
3. Tpl2 in Skin Carcinogenesis and Inflammation
- Research indicates that Tpl2 acts as a tumor suppressor in skin carcinogenesis. Its absence in Tpl2−/− mice contributes to both tumorigenesis and inflammation, highlighting its potential role in cancer biology (DeCicco-Skinner et al., 2011).
4. Tpl2 in Host Defense against Pathogens
- Tpl2 is essential for host defense against various pathogens like Toxoplasma gondii and Listeria monocytogenes. It regulates key cytokines and is vital for T cell interferon-γ production, underscoring its role in infectious disease mechanisms (Watford et al., 2008).
5. Therapeutic Potential in Clostridium difficile Infection
- Tpl2 is a significant inflammatory mediator and a potential therapeutic target in Clostridium difficile infection (CDI). Studies demonstrate that Tpl2 knockout mice are more resistant to CDI, suggesting its role in inflammatory responses in such infections (Wang et al., 2018).
6. Contradictory Roles in Cancer
- Tpl2 exhibits double-sided effects in cancer, acting as both an oncogene and tumor suppressor, depending on the specific tumor environment. This dual role makes it an attractive, albeit complex, target for anti-cancer therapies (Lee et al., 2015).
7. Tpl2 in Neuroinflammation
- Tpl2 is crucial in neuroinflammation, particularly in the context of diseases like multiple sclerosis. It mediates IL-17R signaling in neuroectoderm-derived CNS-resident cells, implicating its potential as a therapeutic target for neuroinflammatory diseases (Xiao & Sun, 2015).
properties
CAS RN |
915009-13-1 |
|---|---|
Product Name |
Tpl2-IN-I |
Molecular Formula |
C21H14ClFN6 |
Molecular Weight |
404.83 |
IUPAC Name |
4-(3-Chloro-4-fluorophenylamino)-6-(pyridin-3-yl-methylamino)-3-cyano-1,7-naphthyridine |
InChI |
InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28) |
InChI Key |
CUIQYXHABOOZFA-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=C2C(C(NC3=CC=C(F)C(Cl)=C3)=C(C#N)C=N2)=C1)C4=CC=CN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Tpl2-IN-I; Tpl2 IN I; Tpl2INI; Tpl2 inhibitor I; Tpl2-inhibitor-I; Tpl2 kinase inhibitor; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



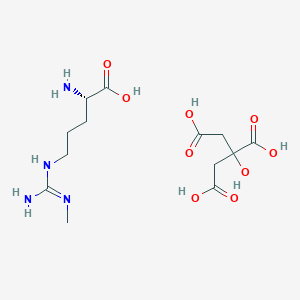
![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)
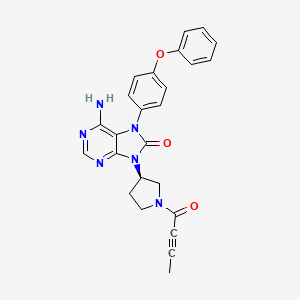
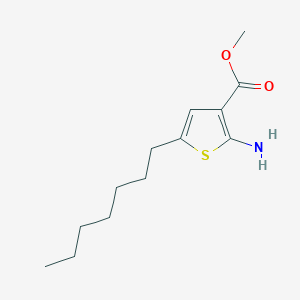
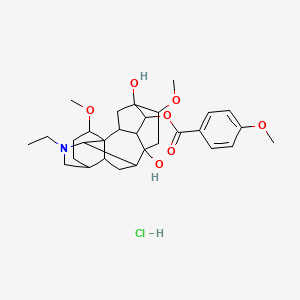
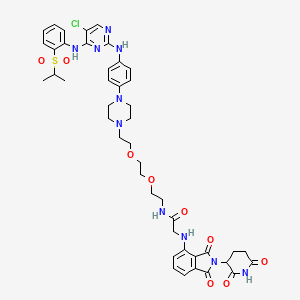
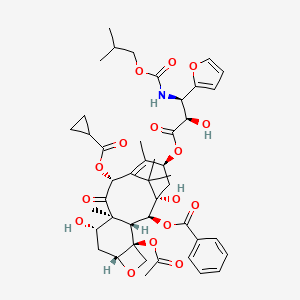
![4-Methyl-3-[[6-(methylamino)-4-pyrimidinyl]oxy]-N-[3-(4-methyl-1-piperazinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B611391.png)
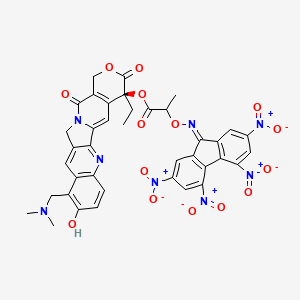
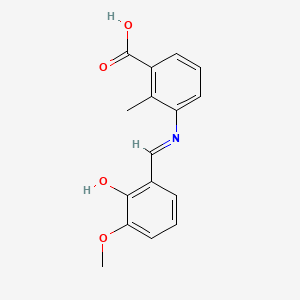
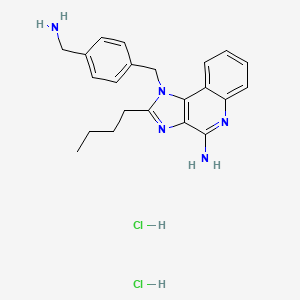
![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
